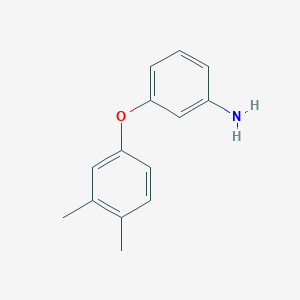

3-(3,4-Dimethylphenoxy)aniline

Übersicht

Beschreibung

“3-(3,4-Dimethylphenoxy)aniline” is an organic compound with the molecular formula C14H15NO. It has a molecular weight of 213.28 . The compound is also known by its IUPAC name, 3-(3,4-dimethylphenoxy)aniline .

Molecular Structure Analysis

The InChI code for “3-(3,4-Dimethylphenoxy)aniline” is 1S/C14H15NO/c1-10-6-7-14(8-11(10)2)16-13-5-3-4-12(15)9-13/h3-9H,15H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen

Hybrid Photo-electrocatalytic Oxidation for Wastewater Treatment

The novel Hybrid Photo-electrocatalytic Oxidation (HPECO) method, combining Photocatalytic Oxidation with Electrocatalytic Oxidation, is a significant advancement in treating stubborn organic matters like 3,4-dimethyl-aniline found in industrial wastewaters. HPECO demonstrates superior efficiency, being 2.45 and 1.14 times higher than other systems for removing 3,4-DMA and TOC, respectively. The process involves a three-stage mechanism where initially, HClO attacks the side chains of 3,4-DMA, transforming it into various intermediates, eventually leading to mineralization under the co-oxidation of chlorine radical species and hydroxyl radicals. The synergistic effect, crucial for the process, is positively correlated with current density and inversely with pH and UV power. This method has proven successful in treating pharmaceutical wastewater, aligning with Chinese national sewage discharge standards (Li et al., 2020).

Advanced Polymer Synthesis and Characterization

The facile syntheses of all-para-brominated oligo(N-phenyl-m-aniline)s demonstrate significant progress in polymer chemistry. The synthesized dimers and trimers can be oxidized into cationic states with triplet spin-multiplicity, indicating their potential in advanced material applications. An X-ray crystallographic analysis revealed that these polymers adopt helical structures, hinting at their versatile structural features and potential applications in material science (Ito et al., 2002).

Biochar-Titanium Dioxide Composite for Organic Substance Removal

The biochar-titanium dioxide (BC-TiO2) composite presents a promising solution for removing organic substances like 3,4-dimethylaniline from environments. The composite's adsorption capacity is substantial, adhering to the Langmuir and Toth adsorption models, suggesting monolayer formation on the surface. This study not only highlights the composite's high adsorption capacity but also emphasizes its potential in environmental remediation efforts (Abodif et al., 2020).

Eigenschaften

IUPAC Name |

3-(3,4-dimethylphenoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-10-6-7-14(8-11(10)2)16-13-5-3-4-12(15)9-13/h3-9H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUAFCWSBGDNPBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC2=CC=CC(=C2)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402710 | |

| Record name | 3-(3,4-dimethylphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dimethylphenoxy)aniline | |

CAS RN |

300668-53-5 | |

| Record name | 3-(3,4-dimethylphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

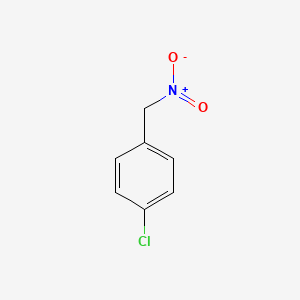

![{[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-YL]thio}acetic acid](/img/structure/B3050878.png)

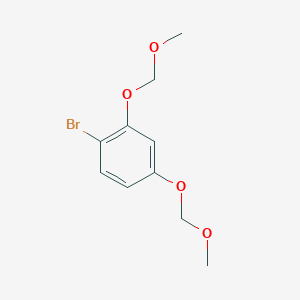

![7-Chloro-2-(methylthio)benzo[d]thiazole](/img/structure/B3050880.png)

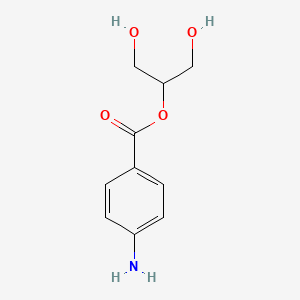

![naphthalen-2-yl N-[2-methyl-5-(naphthalen-2-yloxycarbonylamino)phenyl]carbamate](/img/structure/B3050885.png)